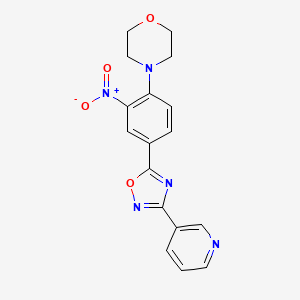
N-ethyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide
Vue d'ensemble
Description
N-ethyl-2-(3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)benzamide, commonly known as EMOB, is a compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of oxadiazole derivatives, which have been extensively explored for their various biological activities.
Mécanisme D'action
The exact mechanism of action of EMOB is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. EMOB has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
EMOB has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). EMOB has also been reported to inhibit the growth of cancer cells and induce apoptosis in these cells. Additionally, EMOB has been shown to have potential as a fluorescent probe for detecting amyloid beta fibrils, which are associated with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
EMOB has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been reported to exhibit good stability under various conditions. Additionally, EMOB has been shown to exhibit low toxicity in vitro. However, there are also some limitations to using EMOB in lab experiments. For example, its solubility in water is limited, which may make it difficult to use in certain assays. Additionally, the exact mechanism of action of EMOB is not fully understood, which may make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on EMOB. One potential area of research is to further investigate its anti-inflammatory and anti-cancer properties. Additionally, EMOB has been shown to have potential as a fluorescent probe for detecting amyloid beta fibrils, and further research in this area may lead to the development of new diagnostic tools for Alzheimer's disease. Finally, EMOB has been used as a precursor for the synthesis of other biologically active compounds, and further research in this area may lead to the discovery of new therapeutic agents.
Méthodes De Synthèse
The synthesis of EMOB involves the reaction of 2-amino-5-methoxybenzoic acid with ethyl chloroformate and sodium azide, followed by a cyclization reaction with triethyl orthoformate. The final product is obtained after purification by column chromatography. This method has been reported to yield high purity EMOB with good yields.
Applications De Recherche Scientifique
EMOB has been widely studied for its potential applications in scientific research. It has been reported to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-tumor properties. EMOB has also been shown to have potential as a fluorescent probe for detecting amyloid beta fibrils, which are associated with Alzheimer's disease. Additionally, EMOB has been used as a precursor for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-3-19-17(22)12-8-4-5-9-13(12)18-20-16(21-24-18)14-10-6-7-11-15(14)23-2/h4-11H,3H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZWBVOZIZKQAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601323596 | |
| Record name | N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26659289 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
CAS RN |
862483-96-3 | |
| Record name | N-ethyl-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601323596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(6-methoxy-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7712065.png)




![N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)thiophene-2-carboxamide](/img/structure/B7712104.png)

